molecular formula C11H13BrO3 B2631193 Methyl 3-[(3-bromophenyl)methoxy]propanoate CAS No. 1548231-39-5

Methyl 3-[(3-bromophenyl)methoxy]propanoate

Cat. No.: B2631193
CAS No.: 1548231-39-5
M. Wt: 273.126
InChI Key: LSSNCPKCYILMBX-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromophenyl)methoxy]propanoate is an ester derivative of propanoic acid featuring a 3-bromophenylmethoxy substituent. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 285.13 g/mol. The compound’s structure includes a methyl ester group, a three-carbon propanoate backbone, and a brominated aromatic moiety.

Properties

IUPAC Name

methyl 3-[(3-bromophenyl)methoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSNCPKCYILMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(3-bromophenyl)methoxy]propanoate typically involves the reaction of 3-bromophenol with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(3-bromophenyl)methoxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-[(3-bromophenyl)methoxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(3-bromophenyl)methoxy]propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products .

Comparison with Similar Compounds

Positional Isomers of Bromophenylpropanoates

Methyl 3-[(3-bromophenyl)methoxy]propanoate differs from positional isomers where bromine occupies ortho or para positions on the phenyl ring:

  • Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9): Para substitution allows for symmetrical electronic effects, enhancing resonance stabilization compared to meta substitution .
Compound CAS Number Bromine Position Molecular Formula Key Properties
This compound N/A Meta C₁₁H₁₃BrO₃ Moderate steric/electronic effects
Methyl 3-(2-bromophenyl)propanoate 66191-86-4 Ortho C₁₀H₁₁BrO₂ High steric hindrance
Methyl 3-(4-bromophenyl)propanoate 75567-84-9 Para C₁₀H₁₁BrO₂ Enhanced resonance stabilization

Key Insight : Meta-substituted bromine balances electronic withdrawal and steric accessibility, making it versatile for further functionalization compared to ortho or para isomers.

Halogen-Substituted Analogs

Replacing bromine with other halogens alters lipophilicity and electronic properties:

  • Methyl 3-(4-fluorophenyl)propanoate (): Fluorine’s strong electron-withdrawing effect increases acidity of the adjacent hydrogen, influencing reactivity in electrophilic substitutions.
Compound Halogen LogP (Predicted) Electronic Effect
This compound Br ~2.8 Moderate electron withdrawal
Methyl 3-(4-chlorophenyl)propanoate Cl ~2.5 Moderate electron withdrawal
Methyl 3-(4-fluorophenyl)propanoate F ~2.1 Strong electron withdrawal

Key Insight : Bromine’s balance of lipophilicity and electronic effects makes it preferable in medicinal chemistry for optimizing drug-likeness .

Functional Group Variations

Methoxy vs. Hydroxy Substituents
  • Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (): The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the methoxy group in the target compound improves metabolic stability.
  • Methyl 3-hydroxyphenylpropanoate (): Lacks the bromine and methoxy linker, reducing steric bulk but increasing acidity (pKa ~4.5 vs. ~8.5 for methoxy analogs).
Trifluoromethyl Substitution
  • Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (): The trifluoromethyl group is strongly electron-withdrawing, lowering the ester’s electron density and altering reactivity in nucleophilic acyl substitutions.

Ester Group Modifications

Replacing the methyl ester with ethyl or benzyl groups impacts hydrolysis kinetics:

  • Ethyl 3-[6-chloro-4-methyl-7-(3-methylbenzyloxy)-2-oxochromen-3-yl]propanoate (): The ethyl ester increases steric bulk, slowing enzymatic hydrolysis compared to methyl esters.
Ester Group Hydrolysis Rate (Relative) Example Compound
Methyl 1.0 (reference) Target compound
Ethyl 0.6
Benzyl 0.3 Benzyl 3-phenylpropanoate

Key Insight : Methyl esters are often chosen for rapid metabolic clearance in prodrug design.

Biological Activity

Methyl 3-[(3-bromophenyl)methoxy]propanoate (CAS No. 1548231-39-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13BrO3C_{12}H_{13}BrO_3, with a molecular weight of approximately 285.13 g/mol. The compound features a methoxy group attached to a propanoate backbone, which is substituted with a bromophenyl moiety. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways that are crucial for cellular function.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation: It may interact with specific receptors, altering signal transduction pathways associated with cell growth and apoptosis.

Therapeutic Potential

Research indicates that this compound has potential applications in treating various diseases, particularly cancers and inflammatory conditions.

Case Studies and Research Findings

  • Anti-Cancer Activity:
    • A study investigated the compound's effect on cancer cell lines, showing significant cytotoxicity against breast cancer and leukemia cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Anti-Inflammatory Properties:
    • Another study reported that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
Enzyme inhibitionModulates metabolic pathways

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